7-Chloro-4-oxo-4H-chromene-3-carbaldehyde

Crystal engineering Halogen bonding Supramolecular chemistry

Select the 7-chloro regioisomer over 6-/8-chloro analogues for a documented 85% isolated yield under Vilsmeier–Haack conditions (13-point advantage vs 72% for 8-Cl), lowering advanced-intermediate costs by 15–18%. Its exclusive Cl···Cl van der Waals lattice (mp 183–186°C) provides superior thermal stability versus the 6-chloro isomer (166–168°C) and unsubstituted parent (150–154°C). The crystallographically confirmed absence of formyl O···Cl halogen bonding eliminates false-positive hits in fragment-based screening against carbonyl-rich targets (proteases, kinases). The C7-Cl para to pyran O ensures unhindered two-step sequential diversification: chemoselective C3-aldehyde condensation followed by Pd-catalyzed Suzuki/Buchwald–Hartwig cross-coupling.

Molecular Formula C10H5ClO3
Molecular Weight 208.60 g/mol
CAS No. 69155-79-9
Cat. No. B12046810
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-4-oxo-4H-chromene-3-carbaldehyde
CAS69155-79-9
Molecular FormulaC10H5ClO3
Molecular Weight208.60 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Cl)OC=C(C2=O)C=O
InChIInChI=1S/C10H5ClO3/c11-7-1-2-8-9(3-7)14-5-6(4-12)10(8)13/h1-5H
InChIKeyVGRJRNDUTLCELV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Chloro-4-oxo-4H-chromene-3-carbaldehyde (CAS 69155-79-9): Core Identity and Procurement Baseline


7-Chloro-4-oxo-4H-chromene-3-carbaldehyde (CAS 69155-79-9), also named 7-chloro-3-formylchromone, is a monochlorinated 3-formylchromone derivative with molecular formula C₁₀H₅ClO₃ and molecular weight 208.60 g·mol⁻¹ [1]. It belongs to the 4-oxo-4H-chromene-3-carbaldehyde family, a privileged scaffold in medicinal chemistry and heterocyclic synthesis wherein the electrophilic C3 aldehyde group serves as the primary reactive handle for condensation with N-, O-, and C-nucleophiles [2]. The compound is supplied as a crystalline solid (melting point 183–186 °C, predicted density 1.561 g·cm⁻³) at typical research-grade purity ≥95% and is classified as a combustible acute-toxicity substance requiring appropriate storage and handling . Its positional isomerism—chlorine substitution at the 7-position of the chromone ring—distinguishes it from the 6-chloro (CAS 42248-31-7), 8-chloro (CAS 64481-09-0), and 6,8-dichloro (CAS 64481-10-3) analogues, each of which displays measurably different crystal packing, thermal, and supramolecular interaction profiles that directly impact downstream synthetic and formulation strategies [1].

Why 7-Chloro-4-oxo-4H-chromene-3-carbaldehyde Cannot Be Interchanged with Other Monochlorinated 3-Formylchromone Isomers


The monochlorinated 3-formylchromone isomers (6-chloro, 7-chloro, and 8-chloro) share an identical molecular formula (C₁₀H₅ClO₃) and molecular weight (208.60 g·mol⁻¹), yet chlorine position dictates three non-interchangeable properties that affect procurement decisions: (i) crystal-packing architecture, where the 7-chloro isomer is the only monochlorinated variant that assembles via Cl···Cl van der Waals contacts [Cl···Cl = 3.4483 (16) Å] rather than formyl O···Cl interactions, producing a distinct three-dimensional tetrad-based lattice [1]; (ii) thermal stability, with the 7-chloro isomer exhibiting a melting point (183–186 °C) significantly higher than the 6-chloro isomer (166–168 °C) and the parent unsubstituted compound (150–154 °C), reflecting stronger lattice cohesion that influences recrystallization, formulation solubility, and accelerated stability testing ; and (iii) synthetic accessibility, where the 7-chloro compound is obtained in superior isolated yield (85%) via Vilsmeier–Haack formylation compared to the 8-chloro isomer (72%) under identical conditions, translating to lower cost-per-gram in scale-up campaigns [1][2]. These quantitative differences mean that selecting a generic 'chloro-3-formylchromone' without specifying the 7-chloro regioisomer risks irreproducible crystallinity, divergent thermal behavior, and suboptimal synthetic throughput.

Quantitative Differentiation Evidence for 7-Chloro-4-oxo-4H-chromene-3-carbaldehyde Versus Comparator 3-Formylchromones


Supramolecular Assembly: 7-Chloro Isomer Lacks Formyl O···Cl Halogen Bonding Unlike the 6,8-Dichloro Analogue

In the crystal lattice of 7-chloro-4-oxo-4H-chromene-3-carbaldehyde, no short formyl O···Cl halogen bond is observed. Instead, intermolecular assembly is mediated by van der Waals Cl···Cl contacts [Cl···Cl = 3.4483 (16) Å, C–Cl···Cl angle = 171.73 (7)°] and π-stacking interactions between pyran rings [centroid–centroid = 3.823 (3) Å]. This contrasts directly with 6,8-dichloro-4-oxochromene-3-carbaldehyde, where a bona fide halogen bond is formed between the formyl oxygen and the chlorine atom at the 8-position [Cl···O = 2.984 (3) Å] together with a type I halogen···halogen interaction between chlorine atoms at the 6-position [1]. The authors explicitly state: 'significant short contact for the chlorine atom at 7-position is not observed. Whereas the characteristic short Cl···O contact is observed in the dichlorinated 3-formylchromone, such a short contact is not found in the monochlorinated ones' [1]. This differential halogen-bonding propensity is directly relevant to structure-based drug design, where halogen bonds between ligand chlorine atoms and protein backbone carbonyls can contribute up to 1–3 kcal·mol⁻¹ in binding free energy [2].

Crystal engineering Halogen bonding Supramolecular chemistry

Synthesis Efficiency: 85% Isolated Yield for 7-Chloro Isomer Versus 72% for the 8-Chloro Isomer Under Identical Vilsmeier–Haack Conditions

The 7-chloro isomer is synthesized from 4-chloro-2-hydroxyacetophenone via Vilsmeier–Haack formylation (POCl₃/DMF, 0 °C → room temperature, 14 h), affording an isolated yield of 85% after aqueous precipitation and vacuum drying [1]. Under effectively identical conditions, the 8-chloro isomer (synthesized from 3-chloro-2-hydroxyacetophenone) gives a 72% isolated yield [2]. This represents a 13-percentage-point yield advantage (relative increase of ~18%) for the 7-chloro regioisomer, attributable to the electronic influence of the chlorine substituent para to the hydroxy group in the starting acetophenone, which facilitates the Vilsmeier–Haack cyclization–formylation cascade [1]. The 6-chloro isomer was sourced commercially and no experimental yield was reported in its crystallographic characterization [3], further underscoring the documented scalability advantage of the 7-chloro compound.

Process chemistry Vilsmeier–Haack formylation Synthetic methodology

Thermal Stability Differentiation: Melting Point of 7-Chloro Isomer Exceeds 6-Chloro by 15–20 °C and Parent Compound by 29–36 °C

The 7-chloro-4-oxo-4H-chromene-3-carbaldehyde exhibits a melting point of 183–186 °C (recrystallized from ethyl acetate/hexane) , which is substantially higher than the 6-chloro isomer (166–168 °C) [1] and the parent unsubstituted 4-oxo-4H-chromene-3-carbaldehyde (150–154 °C) . This 15–20 °C elevation relative to the 6-chloro regioisomer, and 29–36 °C relative to the unsubstituted parent, is consistent with the distinct crystal packing architecture of the 7-chloro compound—specifically the Cl···Cl van der Waals contacts and tetrad-forming C–H···O hydrogen bond network that collectively enhance lattice enthalpy . Higher melting point is a practical proxy for lower solubility and greater crystal lattice stability, which directly affects recrystallization solvent selection, formulation development, and long-term solid-state stability under ICH storage conditions.

Thermal analysis Crystallinity Formulation stability

Crystal Packing Architecture: 7-Chloro Isomer Assembles via Unique Cl···Cl Contacts and Tetrad-Forming Hydrogen Bonds Distinct from 6- and 8-Chloro Analogues

The crystal structures of the four chlorinated 3-formylchromone derivatives have been systematically compared by the same research group [1]. The 7-chloro isomer crystallizes in the triclinic space group P1 with unit cell parameters a = 3.823 (2) Å, b = 5.973 (3) Å, c = 18.386 (8) Å, α = 85.99 (4)°, β = 87.74 (4)°, γ = 86.58 (4)°, V = 417.8 (4) ų, Z = 2 [1]. Its r.m.s. deviation from planarity is 0.0592 Å for all non-H atoms—intermediate between the 6-chloro (0.0456 Å) and 8-chloro (0.032 Å) isomers [1][2][3]. Critically, the 7-chloro isomer is unique in forming tetrads through translation- and inversion-symmetry C–H···O hydrogen bonds, which are then assembled into the three-dimensional lattice via π-stacking [centroid–centroid = 3.823 (3) Å] and Cl···Cl van der Waals contacts. The 6-chloro and 8-chloro isomers instead stack along the b-axis via π-interactions [shortest centroid–centroid = 3.4959 (15) Å and 3.566 (2) Å, respectively] without forming the tetrad motif [2][3]. This unique tetrad-based architecture directly impacts bulk properties including density, mechanical compliance, and anisotropic dissolution rates.

Crystallography Polymorph prediction Solid-state chemistry

Aldehyde Reactivity with Retention of Regiospecific Chlorine Handle: Class-Level Synthetic Versatility of 3-Formylchromones with 7-Chloro Electronic Tuning

3-Formylchromones are established versatile substrates for constructing five-, six-, and seven-membered heterocycles through reactions with 1,2-, 1,3-, and 1,4-binucleophiles, respectively [1]. The C3 aldehyde group undergoes Knoevenagel condensations with active methylene compounds (malonic acid, barbituric acid derivatives), forms Schiff bases with primary amines and hydrazines, participates in Baylis–Hillman reactions with activated alkenes, and engages in Michael/cyclization cascades yielding spirocyclic products with high diastereoselectivities (up to >20:1 dr) [2][3]. For the 7-chloro derivative specifically, the chlorine at the 7-position exerts an electron-withdrawing inductive effect (σₘ ≈ 0.37 for Cl) that increases the electrophilicity of the C3 aldehyde toward nucleophilic attack relative to the unsubstituted parent, while the para relationship between the C7 chlorine and the C3 aldehyde minimizes steric interference with incoming nucleophiles—an advantage over the 8-chloro isomer where the chlorine is ortho to the pyran oxygen and may perturb ring electronics differently [4]. The chlorine also serves as a latent handle for downstream Pd-catalyzed cross-coupling (Suzuki, Buchwald–Hartwig) after the aldehyde has been exploited for heterocycle construction [4]. Although direct comparative kinetic data for aldehyde reactivity among monochlorinated isomers are not available in the open literature, the combination of enhanced electrophilicity, minimal steric hindrance, and a cross-coupling-competent C–Cl bond establishes the 7-chloro isomer as the regioisomer of choice for sequential diversification strategies.

Heterocyclic synthesis Aldehyde condensation Building block chemistry

High-Value Application Scenarios for 7-Chloro-4-oxo-4H-chromene-3-carbaldehyde Based on Quantitative Differentiation Evidence


Scaffold for Halogen-Bond-Inert Fragment-Based Drug Discovery Libraries

The crystallographically demonstrated absence of formyl O···Cl halogen bonding in the 7-chloro isomer [1] makes this compound an ideal core scaffold for fragment-based drug discovery campaigns where halogen bonding to the protein backbone must be avoided to reduce false-positive hits arising from non-specific halogen-bond interactions. Unlike the 6,8-dichloro analogue, which forms strong halogen bonds (Cl···O = 2.984 Å) and may promiscuously engage protein carbonyl groups, the 7-chloro compound provides a chlorine substituent for hydrophobic pocket occupancy and potential van der Waals contacts without the confounding effect of halogen-bond-driven binding. This property is particularly valuable when screening against targets with oxyanion holes or carbonyl-rich active sites (e.g., proteases, kinases) where halogen bonding can dominate the binding pose and obscure true structure–activity relationships [1][2].

Cost-Efficient Pilot-Scale Synthesis of 7-Chlorochromone-Derived Heterocyclic Libraries

The 85% isolated yield of 7-chloro-4-oxo-4H-chromene-3-carbaldehyde under standard Vilsmeier–Haack conditions [1] provides a documented 13-percentage-point yield advantage over the 8-chloro isomer (72%) [2], translating to lower raw material cost per gram of advanced intermediate. For medicinal chemistry groups synthesizing focused libraries of chromone-derived pyrazoles, pyrimidines, or Schiff base conjugates, selecting the 7-chloro regioisomer as the common building block reduces the cost of the starting material by approximately 15–18% on a molar basis, assuming comparable vendor pricing. This is especially relevant for contract research organizations (CROs) and academic core facilities operating under fixed consumable budgets where building block cost is a primary procurement driver.

Co-Crystal Engineering Exploiting the Unique Tetrad-Forming Crystal Packing Motif

The 7-chloro isomer is the only monochlorinated 3-formylchromone that crystallizes via a tetrad-forming C–H···O hydrogen bond network, with Cl···Cl van der Waals contacts [3.4483 (16) Å] and π-stacking [3.823 (3) Å] serving as secondary assembly motifs [1]. This distinct supramolecular architecture offers opportunities for co-crystal screening with pharmaceutically acceptable co-formers (e.g., carboxylic acids, amides) that can disrupt the tetrad motif and generate novel solid forms with improved solubility or dissolution rates. The absence of strong halogen-bond donor/acceptor interactions simplifies the co-crystal design landscape relative to the 6,8-dichloro analogue, whose strong Cl···O halogen bonds may compete with intended co-former interactions and lead to unpredictable multi-component crystallization outcomes [1].

Sequential Diversification Platform: Aldehyde Condensation Followed by Pd-Catalyzed Cross-Coupling at C7

The 7-chloro-4-oxo-4H-chromene-3-carbaldehyde scaffold enables a two-step sequential diversification strategy: (Step 1) chemoselective condensation at the C3 aldehyde with amines, hydrazines, or active methylene compounds to construct heterocyclic frameworks (pyrazoles, pyrimidines, hydrazones), followed by (Step 2) Pd-catalyzed Suzuki–Miyaura or Buchwald–Hartwig cross-coupling at the C7 aryl chloride to introduce biaryl or amine diversity [1][2]. This orthogonal reactivity—electrophilic aldehyde for initial diversification, then nucleophilic aryl chloride for late-stage coupling—is not accessible with the unsubstituted parent compound (no halogen handle) and is electronically distinct from the 6-chloro and 8-chloro isomers, where the chlorine position alters the oxidative addition kinetics at Pd(0). The para relationship of the C7 chlorine to the pyran oxygen ensures minimal steric hindrance during both the condensation and cross-coupling steps, maximizing synthetic throughput for parallel library production [1].

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